Ano1-IN-3
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Overview
Description
Ano1-IN-3 is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applicationsANO1 is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and sensory signal transduction . Overexpression of ANO1 has been linked to several pathological conditions, including cancer, making this compound a promising candidate for targeted therapies .
Preparation Methods
The synthesis of Ano1-IN-3 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions. Common starting materials include aromatic aldehydes and amines, which undergo condensation to form imine intermediates. These intermediates are then cyclized under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications: The core structure is further modified by introducing various functional groups to enhance its inhibitory activity against ANO1. This step often involves reactions such as halogenation, alkylation, and acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Ano1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at specific functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols. These reactions are often carried out under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ano1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential as an anticancer agent by inhibiting the overexpressed ANO1 protein in various cancer cells.
Neuroscience: ANO1 is involved in sensory signal transduction, and this compound can be used to study the role of ANO1 in neuronal excitability and pain perception.
Cardiovascular Research: this compound can be used to investigate the role of ANO1 in vascular smooth muscle contraction and blood pressure regulation.
Gastrointestinal Research: ANO1 plays a role in fluid secretion and intestinal motility.
Mechanism of Action
Ano1-IN-3 exerts its effects by inhibiting the activity of the ANO1 protein. The mechanism of action involves binding to the calcium-binding site of ANO1, preventing the channel from opening in response to calcium ions. This inhibition disrupts the chloride ion transport across the cell membrane, affecting various physiological processes regulated by ANO1. The molecular targets and pathways involved include the Akt, CAMKII, and NF-κB signaling pathways, which are activated by ANO1 in cancer cells .
Comparison with Similar Compounds
Ano1-IN-3 is unique compared to other ANO1 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-1-(7,7-dimethylfuro[2,3-f]chromen-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-20(2)10-9-15-17(24-20)8-5-13-12-18(23-19(13)15)16(22)7-6-14-4-3-11-21-14/h3-12,21H,1-2H3/b7-6+ |
InChI Key |
JCDPWACOSJEUQO-VOTSOKGWSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)/C=C/C4=CC=CN4)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)C=CC4=CC=CN4)C |
Origin of Product |
United States |
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